7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c11-8-4-14-7-3-5(10(12)13)1-2-6(7)9-8/h1-3H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOICZQBVVODNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327292 | |
| Record name | NSC642713 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21762-75-4 | |
| Record name | NSC642713 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Nitro 2h Benzo B 1 2 Thiazin 3 4h One and Structural Analogues
Conventional Synthetic Approaches to the Benzothiazine Core System
Traditional methods for constructing the benzothiazine framework often rely on multi-step sequences that involve the gradual assembly of the heterocyclic system from basic precursors.
Multi-Step Synthesis Pathways
Multi-step synthesis is a foundational approach in organic chemistry that allows for the construction of complex molecules from simpler starting materials through a sequence of reactions. youtube.comyoutube.comyoutube.comyoutube.com A common strategy for synthesizing 1,4-benzothiazine derivatives involves the reaction of 2-aminothiophenol (B119425) with various electrophilic partners. For instance, the condensation of 2-aminothiophenol with maleic anhydride (B1165640) yields 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid. cbijournal.com This intermediate can then be further modified. cbijournal.com Another well-established route involves the reaction of 2-aminothiophenols with α-halo ketones, acids, or esters. cbijournal.comnih.gov For example, reacting sodium-2-aminothiophenate with 2-bromo-1-(4-methoxyphenyl)ethanoate produces an intermediate that, upon treatment with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA), yields 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one. cbijournal.com
A new synthetic pathway to 8-nitrobenzothiazinones (BTZs) has been established starting from thiourea (B124793) derivatives. This method allows for the formation of the thiazinone ring system in a single step and is applicable to a wide variety of analogues. The synthesis begins with the activation of a substituted 2-chlorobenzoic acid with thionyl chloride to form the acid chloride, which then reacts with an N,N-dialkyl thiourea to yield the thiazinone ring system. nih.gov This approach avoids the use of toxic reagents like carbon disulfide and methyl iodide that are required in other methods. nih.gov
Similarly, the synthesis of 1,2-benzothiazine derivatives has been achieved in three steps starting from methyl-2-(chlorosulfonyl)benzoate and 2-(trifluoromethyl)aniline. nih.govmdpi.com These conventional methods, while reliable, often require multiple steps, purification of intermediates, and can sometimes involve harsh reaction conditions.
Role of Key Precursors and Intermediate Compounds
The selection of appropriate precursors is critical in the synthesis of benzothiazines. 2-Aminothiophenol is a cornerstone precursor, serving as the source of the benzene (B151609) ring and the two heteroatoms in the thiazine (B8601807) ring for 1,4-benzothiazines. rsc.orgcbijournal.comnih.gov Its reaction with various dicarbonyl compounds, such as β-keto esters and β-diketones, is a common method for forming the benzothiazine core. nih.gov
For the synthesis of 7-Nitro-2H-benzo[b] nih.govglobalresearchonline.netthiazin-3(4H)-one, a plausible precursor would be a nitrated version of 2-aminothiophenol, which would then be reacted with a suitable two-carbon synthon to form the thiazine ring. The synthesis of related 7-nitro-2-aryl-4H-benzo[d] nih.govtandfonline.comoxazin-4-ones utilizes 4-nitroanthranilic acid as a key starting material, highlighting the use of nitrated precursors to introduce the nitro group at the desired position. bohrium.comnih.govresearchgate.net
Contemporary and Green Chemistry Strategies for Synthesis
In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. These contemporary strategies aim to reduce reaction times, minimize waste, and avoid the use of hazardous materials.
One-Pot Reaction Protocols
One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. nih.gov Several one-pot methods for the synthesis of benzothiazine derivatives have been reported. For instance, a three-component reaction of 2-aminothiophenol, an aldehyde, and an active methylene (B1212753) compound can be used to synthesize various 1,4-benzothiazine derivatives. nih.gov Another example is the ceric ammonium (B1175870) nitrate (B79036) (CAN)-catalyzed one-pot, multi-component synthesis of 1,3-thiazine derivatives in polyethylene (B3416737) glycol (PEG) 400, which is an environmentally benign solvent. mdpi.com The synthesis of 7-nitro-2-aryl-4H-benzo[d] nih.govtandfonline.comoxazin-4-ones has also been achieved through an efficient one-pot process. bohrium.com
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. globalresearchonline.nettandfonline.comscielo.br This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. globalresearchonline.nettandfonline.com The synthesis of various benzothiazine and benzothiazole (B30560) derivatives has been successfully achieved using microwave irradiation. globalresearchonline.netscielo.brias.ac.in For example, the reaction of o-aminothiophenol with dialkyl acetylenedicarboxylate (B1228247) under solvent-free microwave irradiation rapidly affords benzothiazine derivatives. tandfonline.com This method is considered a convenient, high-yielding, and environmentally friendly protocol compared to conventional solution-phase reactions. tandfonline.com Microwave-assisted synthesis has also been employed for the one-pot synthesis of benzothiazole libraries, demonstrating its broad applicability in heterocyclic chemistry. ias.ac.in
Metal-Catalyzed and Organocatalyzed Methodologies
Metal-catalyzed and organocatalyzed reactions have revolutionized organic synthesis by providing highly selective and efficient pathways to complex molecules.
Metal-Catalyzed Synthesis: Transition metals such as palladium, copper, nickel, and iron are widely used to catalyze the formation of carbon-nitrogen and carbon-sulfur bonds, which are key steps in the synthesis of benzothiazines. acs.orgnih.govnih.govarkat-usa.orgresearchgate.net
Palladium and Copper: Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been used for the synthesis of 1,3-benzothiazine derivatives. nih.gov Copper-catalyzed reactions are also prevalent, for instance, in the intramolecular amination of aryl bromides to form N-substituted benzo-1,4-thiazine-2-carboxylates. nih.gov
Nickel: A nickel-catalyzed electrochemical intramolecular amination has been developed for the synthesis of 1,2-benzothiazines under mild conditions. acs.org
Iron: Iron-catalyzed tandem C-S/C-N cross-coupling reactions provide an environmentally benign and efficient method for the synthesis of phenothiazines, a related class of compounds. researchgate.net
Gold: Gold catalysts have been used for the selective synthesis of six-membered benzothiazine heterocycles from thiourea derivatives. nih.gov
Organocatalyzed Synthesis: Organocatalysis, the use of small organic molecules as catalysts, has gained prominence as a green and sustainable alternative to metal catalysis. acs.orgnih.govrsc.orgresearchgate.net Chiral bifunctional organocatalysts have been employed for the first enantioselective synthesis of nih.govtandfonline.com-benzothiazine motifs. acs.orgnih.gov This strategy involves a chemoselective 1,2-addition followed by an enantioselective intramolecular thia-Michael addition cascade, providing the products in good to excellent yields and high enantiomeric ratios. acs.orgnih.gov An L-proline-derived guanidine-amide has been found to be an efficient organocatalyst for the [4+2] cycloaddition of azlactones with 2-benzothiazolimines, affording benzothiazolopyrimidines. rsc.org
Table 1: Comparison of Synthetic Methodologies for Benzothiazine Core
| Methodology | Description | Key Features | Example Reaction | References |
|---|---|---|---|---|
| Multi-Step Synthesis | Sequential reactions with isolation of intermediates. | Well-established, allows for complex structures. | 2-aminothiophenol + maleic anhydride → intermediate → further steps. | youtube.comcbijournal.com |
| One-Pot Protocols | Multiple reaction steps in a single reaction vessel. | Increased efficiency, reduced waste. | Three-component reaction of 2-aminothiophenol, aldehyde, and active methylene compound. | mdpi.comnih.govnih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid reaction times, high yields, often solvent-free. | o-aminothiophenol + dialkyl acetylenedicarboxylate under microwave irradiation. | globalresearchonline.nettandfonline.comscielo.brias.ac.in |
| Metal-Catalyzed Synthesis | Use of transition metal catalysts (e.g., Pd, Cu, Ni, Fe, Au). | High selectivity, mild reaction conditions. | Palladium-catalyzed Buchwald-Hartwig amination. | acs.orgnih.govnih.govarkat-usa.orgresearchgate.net |
| Organocatalyzed Synthesis | Use of small organic molecules as catalysts. | Enantioselective, metal-free, environmentally friendly. | Chiral squaramide-catalyzed cascade reaction for nih.govtandfonline.com-benzothiazines. | acs.orgnih.govrsc.org |
Exploration of Smiles Rearrangement and Ring Expansion Strategies
The synthesis of the benzothiazine scaffold, the core of 7-Nitro-2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one, can be approached through innovative rearrangement and ring-building techniques. While direct synthesis of the title compound via these specific strategies is not extensively documented in dedicated literature, principles from analogous heterocyclic systems offer valuable insights.
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution. In the synthesis of related benzoxazine (B1645224) systems, which are isosteric to benzothiazines, the Smiles rearrangement has been proven to be a more efficient alternative to conventional methods for constructing the heterocyclic ring. nih.gov This strategy typically involves the rearrangement of an activated aryl ether. A similar approach, the Truce-Smiles rearrangement , facilitates aryl migration to form arylethylamine motifs, which are crucial structural elements in many pharmaceutical compounds. nih.gov This type of rearrangement can proceed from unactivated allylsulfonamides, highlighting its potential utility in complex heterocyclic synthesis. nih.gov
Ring expansion strategies represent another key avenue for constructing the 1,4-benzothiazine framework. A notable method involves the oxidative ring expansion of 2-aminobenzothiazoles with alkenes, which provides a metal-free pathway to 1,4-benzothiazine derivatives. nih.gov Another documented ring expansion starts from the sodium salt of saccharin (B28170), which, after N-alkylation with an α-haloketone and subsequent treatment with sodium ethoxide, expands to form a benzothiazine-1,1-dioxide derivative. researchgate.net These methods underscore the versatility of using smaller, pre-functionalized rings as precursors to the desired six-membered thiazine ring fused to a benzene core.
| Strategy | Precursor Type | Key Transformation | Resulting Scaffold |
| Smiles Rearrangement | Activated Aryl Ether/Thioether | Intramolecular Nucleophilic Aromatic Substitution | Benzoxazine/Benzothiazine Core |
| Truce-Smiles Rearrangement | Allylsulfonamides | Aryl Migration | Arylethylamine Motifs |
| Ring Expansion | 2-Aminobenzothiazoles | Oxidative reaction with alkenes | 1,4-Benzothiazine Derivatives |
| Ring Expansion | N-alkylated Saccharin | Base-mediated expansion | Benzothiazine-1,1-dioxide |
Design and Synthesis of 7-Nitro-2H-benzo[b]nih.govmdpi.comthiazin-3(4H)-one Derivatives
The modification of the 7-Nitro-2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one scaffold is crucial for developing new chemical entities. This involves regioselective functionalization, oxidation of the sulfur atom, and combination with other heterocyclic systems.
Regioselective Functionalization of the Benzothiazine Ring System
Achieving regioselectivity is paramount in the synthesis of complex molecules, as it dictates the precise placement of functional groups and, consequently, the molecule's properties. For the benzothiazine system, several methods have been developed to control the outcome of reactions.
One effective strategy involves the reaction of 2-aminothiophenol with α-cyano α-alkoxycarbonyl epoxides. researchgate.net The inherent difference in nucleophilicity between the sulfur and nitrogen atoms of 2-aminothiophenol directs the initial regioselective opening of the epoxide ring by the sulfur atom, leading to a specific substitution pattern in the final 1,4-benzothiazine product. researchgate.net Another powerful technique is the catalyst-free [3+3] annulation between pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines, which proceeds through a domino reaction to furnish functionalized 3,4-dihydro-2H-1,4-thiazines with high regioselectivity and stereospecificity. rsc.org
Furthermore, directed C-H functionalization offers a modern approach to regioselectivity. In the structurally related 3-phenyl-2H-benzo[b] nih.govmdpi.comoxazin-2-ones, a palladium-catalyzed, microwave-assisted halogenation using N-halosuccinimides has been demonstrated. rsc.org The nitrogen atom within the heterocyclic ring acts as a directing group, guiding the halogen to a specific position on the aromatic ring, a strategy that holds potential for the targeted functionalization of the benzothiazine core. rsc.org
Synthesis of Sulfur-Oxidized Derivatives (e.g., Sulfones)
Oxidation of the sulfur atom in the thiazine ring to its corresponding sulfoxide (B87167) (S=O) or sulfone (SO₂) analogues is a common strategy to modify the electronic and steric properties of the molecule. These sulfur-oxidized derivatives often exhibit distinct biological activities.
The synthesis of these derivatives is generally straightforward. For instance, functionalized 3,4-dihydro-2H-1,4-thiazines can be selectively oxidized using meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding sulfoxide and sulfone analogues. rsc.org The degree of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. As previously mentioned, ring expansion of an N-alkylated saccharin derivative directly yields a 3-acetyl-4-hydroxybenzothiazine-1,1-dioxide, demonstrating a synthetic route that incorporates the sulfone group from the outset. researchgate.net
| Parent Compound | Reagent | Product |
| Functionalized 3,4-dihydro-2H-1,4-thiazine | m-CPBA (1 equiv.) | 1,4-Thiazine-1-oxide |
| Functionalized 3,4-dihydro-2H-1,4-thiazine | m-CPBA (>2 equiv.) | 1,4-Thiazine-1,1-dioxide (Sulfone) |
| N-alkylated Saccharin | Sodium Ethoxide | Benzothiazine-1,1-dioxide derivative |
Hybridization with Other Bioactive Heterocyclic Scaffolds
Molecular hybridization, the strategy of covalently linking two or more pharmacophoric units, is a powerful tool in drug design to create novel molecules with potentially enhanced or synergistic activities. The 7-Nitro-2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one scaffold has been successfully incorporated into such hybrid structures.
A notable example involves linking the benzothiazine core to a 1,3,4-thiadiazole (B1197879) moiety. mdpi.com In this synthesis, a 6-(2-chloroacetyl)-2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one intermediate is reacted with various substituted 5-amino-1,3,4-thiadiazole-2-thiols via a nucleophilic substitution reaction. mdpi.com This approach yields a series of hybrid molecules where the two heterocyclic systems are connected by a thioether acetyl linker. mdpi.com Other research has explored the creation of hybrid molecules incorporating thiazines with pyrazoles and triazoles, further illustrating the versatility of the thiazine scaffold in constructing complex, multi-component heterocyclic systems. mdpi.com
Advanced Analytical and Spectroscopic Characterization of 7 Nitro 2h Benzo B 1 2 Thiazin 3 4h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
¹H-NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the context of 7-Nitro-2H-benzo[b] mdpi.comthiazin-3(4H)-one derivatives, specific chemical shifts (δ) and coupling constants (J) are indicative of the core structure and its substituents.
For the benzothiazine core, the protons on the aromatic ring typically appear in the region of δ 7.0-8.5 ppm. The presence of a strong electron-withdrawing nitro group at the C-7 position significantly influences the chemical shifts of the adjacent aromatic protons, typically shifting them downfield. The protons of the methylene (B1212753) group (S-CH₂) in the thiazine (B8601807) ring are expected to appear as a singlet around δ 3.5-3.7 ppm. The N-H proton of the thiazine ring is often observed as a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm. mdpi.com
In a study of related 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] mdpi.comthiazin-3(4H)-one derivatives, the following assignments were made:
Thiazine Ring Protons : The S-CH₂ protons were observed as a singlet at approximately δ 3.56 ppm, and the amide (NH) proton appeared as a singlet around δ 10.76 ppm. mdpi.com
Aromatic Protons : Protons on the benzothiazine ring appeared in the range of δ 7.48-7.95 ppm. mdpi.com
Substituent Protons : The chemical shifts of protons on various substituents, such as isobutyl, cyclohexyl, and phenyl groups, were observed in their characteristic regions, confirming their incorporation into the final structure. mdpi.com
Table 1: Example ¹H-NMR Data for 2H-benzo[b] mdpi.comthiazin-3(4H)-one Derivatives
| Compound Feature | Chemical Shift (δ) Range (ppm) | Multiplicity / Coupling Constant (J) |
|---|---|---|
| Thiazinone N-H | 10.76 - 10.78 | s (singlet) |
| Benzothiazine Aromatic-H | 7.48 - 7.95 | m (multiplet), d (doublet), dd (doublet of doublets) |
| Thiazinone S-CH₂ | ~3.56 | s (singlet) |
| Sulfanylacetyl-H | 4.70 - 4.87 | s (singlet) |
Data derived from a study on related benzothiazine derivatives. mdpi.com
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
¹³C-NMR spectroscopy complements ¹H-NMR by providing data for the carbon skeleton of a molecule. For 7-Nitro-2H-benzo[b] mdpi.comthiazin-3(4H)-one derivatives, the carbonyl carbon (C=O) of the thiazinone ring is a key marker, appearing significantly downfield around δ 165 ppm. mdpi.com The carbon atom attached to the nitro group (C-7) would show a characteristic chemical shift, and the other aromatic carbons can be assigned based on their substitution and electronic environment.
In the analysis of related benzothiazine derivatives, key ¹³C-NMR signals were identified:
Carbonyl Carbon : The C=O signal of the thiazine ring was consistently found at δ ~165.28 ppm. mdpi.com
Thiazine Ring Carbons : The S-CH₂ carbon appeared distinctly upfield at δ ~28.86 ppm. mdpi.com
Aromatic Carbons : The carbons of the benzothiazine ring were observed between δ 116.5 and 138.1 ppm. mdpi.com
The presence and position of substituents are also confirmed by their unique signals in the ¹³C-NMR spectrum, such as those for aliphatic or other aromatic moieties attached to the core structure. mdpi.com
Table 2: Example ¹³C-NMR Data for 2H-benzo[b] mdpi.comthiazin-3(4H)-one Derivatives
| Carbon Atom | Chemical Shift (δ) Range (ppm) |
|---|---|
| Thiazinone C=O | 165.28 - 165.32 |
| Benzothiazine Aromatic Carbons | 116.52 - 140.79 |
| Sulfanylacetyl Carbon | 41.61 - 41.79 |
| Thiazinone S-CH₂ | 28.86 - 28.87 |
Data derived from a study on related benzothiazine derivatives. mdpi.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation patterns. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. mdpi.com
For derivatives of 7-Nitro-2H-benzo[b] mdpi.comthiazin-3(4H)-one, Electrospray Ionization (ESI) is a common soft ionization technique that generates protonated molecules [M+H]⁺. The measured m/z value from HRMS can be compared to the calculated value for a proposed chemical formula, confirming the identity of the synthesized compound with high confidence. mdpi.com For instance, in a series of synthesized benzothiazine derivatives, the observed [M+H]⁺ values from HRMS were found to be in excellent agreement with the calculated masses, validating their elemental compositions. mdpi.com
Table 3: Example HRMS Data for 2H-benzo[b] mdpi.comthiazin-3(4H)-one Derivatives
| Compound Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
|---|---|---|
| C₁₈H₁₄N₄O₂S₃ | 415.0352 | 415.0357 |
| C₁₆H₁₈N₄O₂S₃ | 395.0665 | 395.0665 |
| C₁₉H₁₆N₄O₃S₃ | 445.0449 | 445.0457 |
| C₁₈H₂₀N₄O₂S₃ | 421.0821 | 421.0821 |
Data derived from a study on related benzothiazine derivatives. mdpi.com
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For 7-Nitro-2H-benzo[b] mdpi.comthiazin-3(4H)-one, the IR spectrum would display characteristic absorption bands for its key functional groups.
Nitro Group (NO₂) : The aromatic nitro group gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com
Amide N-H and C=O : The thiazinone ring contains a secondary amide (lactam). The N-H stretching vibration is expected as a sharp to broad band around 3200 cm⁻¹. The carbonyl (C=O) stretching vibration produces a strong, sharp absorption band in the region of 1660-1680 cm⁻¹. mdpi.com
Aromatic C-H : Stretching vibrations for aromatic C-H bonds appear above 3000 cm⁻¹. mdpi.com
In studies of related 2H-benzo[b] mdpi.comthiazin-3(4H)-one derivatives, these key bands were observed, confirming the presence of the benzothiazine core and its associated functional groups. mdpi.com
Table 4: Characteristic IR Absorption Bands for 2H-benzo[b] mdpi.comthiazin-3(4H)-one Derivatives
| Functional Group | Vibration | Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3197 - 3242 |
| Aromatic C-H | Stretch | ~3074 - 3196 |
| Amide C=O | Stretch | 1662 - 1681 |
| Aromatic NO₂ | Asymmetric Stretch | 1550 - 1475 (Expected) |
| Aromatic NO₂ | Symmetric Stretch | 1360 - 1290 (Expected) |
Data derived from studies on related benzothiazine derivatives and general IR principles. mdpi.comorgchemboulder.com
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are fundamental for the separation, identification, and purification of compounds in a mixture. researchgate.net In the synthesis of 7-Nitro-2H-benzo[b] mdpi.comthiazin-3(4H)-one derivatives, chromatography is crucial at several stages.
Thin-Layer Chromatography (TLC) : TLC is a simple, rapid, and widely used technique to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. nih.gov By comparing the spots of the starting materials and the reaction mixture on a TLC plate, chemists can determine when a reaction is complete.
High-Performance Liquid Chromatography (HPLC) : HPLC is the technique of choice for the quantitative analysis and purification of benzothiazine derivatives. researchgate.netnih.gov It offers high resolution and sensitivity. An HPLC method can be developed to determine the purity of the final compound with great accuracy. When coupled with a mass spectrometer (HPLC-MS), it becomes a powerful tool for identifying both the main product and any minor impurities. nih.gov
Column Chromatography : For purification on a preparative scale, column chromatography is often employed to separate the desired product from unreacted starting materials and by-products.
The final products of synthesis are often purified by recrystallization, but chromatographic techniques like HPLC are essential to confirm that the final purity meets the required standards for further study. mdpi.com
X-ray Crystallography for Absolute Stereochemistry and Conformation
For derivatives of the 2H-benzo[b] mdpi.comthiazin-3(4H)-one scaffold, single-crystal X-ray diffraction analysis can unambiguously confirm the molecular structure. For example, in a study of 4-benzyl-2H-benzo[b] mdpi.comthiazin-3(4H)-one, X-ray analysis revealed that the central thiazine ring adopts a twisted boat conformation. nih.gov It also precisely determined the dihedral angle between the two aromatic rings. nih.gov Furthermore, this technique can elucidate intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern how molecules pack in the solid state. researchgate.net In synthetic chemistry, when a reaction can lead to multiple isomers, X-ray crystallography can be used to definitively identify which regioisomer was formed, as demonstrated in the synthesis of certain thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. nih.gov This makes it an invaluable tool for validating synthetic pathways and understanding structure-property relationships.
Pharmacological Spectrum and Biological Activities of 7 Nitro 2h Benzo B 1 2 Thiazin 3 4h One
Antineoplastic and Cytotoxic Potentials
Derivatives of the 1,4-benzothiazine class have demonstrated notable cytotoxic and antitumor properties in various studies. The mechanisms underlying these effects are multifaceted, often involving the induction of cell death and interference with cellular proliferation pathways.
While direct studies extensively detailing the cytotoxic profile of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one across a wide range of cancer cells are not broadly available in the reviewed literature, research on closely related analogs provides insight into the potential of this chemical class. For instance, various derivatives of 1,4-benzothiazine and the structurally similar 1,3-thiazines have shown anti-proliferative effects.
One study on 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d]thiazin-4-one (DPBT), a related thiazine (B8601807) derivative, demonstrated dose-dependent anti-proliferative action against human colon adenocarcinoma cell lines HT-29 and LS180. The half-maximal inhibitory concentration (IC₅₀) values were estimated at 40.81 µM for HT-29 cells and 29.60 µM for LS180 cells after 96 hours of exposure. Similarly, studies on other heterocyclic systems incorporating a nitro group have shown that this functional group can contribute significantly to cytotoxic activity. For example, certain nitro-substituted benzoxazinones, which are structurally analogous to benzothiazinones, have demonstrated significant cytotoxic potential against HeLa human cervical cancer cells.
Table 1: Cytotoxic Activity of Selected Thiazine and Benzoxazinone (B8607429) Analogs This table presents data on compounds structurally related to 7-Nitro-2H-benzo[b]thiazin-3(4H)-one to illustrate the potential of the broader chemical class.
| Compound/Analog | Cancer Cell Line | Activity (IC₅₀) | Source |
| 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d]thiazin-4-one | HT-29 (Colon Adenocarcinoma) | 40.81 µM | |
| 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d]thiazin-4-one | LS180 (Colon Adenocarcinoma) | 29.60 µM | |
| 7-nitro-2-aryl-4H-benzo[d]oxazin-4-ones (various) | HeLa (Cervical Cancer) | Significant Inhibition | |
| 2H-benzo[b]oxazin-3(4H)-one-triazole derivatives | A549 (Lung Cancer) | 7.59 - 18.52 µM |
The cytotoxic effects of 1,4-benzothiazine derivatives are strongly linked to their ability to trigger apoptosis, or programmed cell death. Research on various 1,4-benzothiazine analogs has shown they can induce apoptosis in mouse thymocytes both in vitro and in vivo. The structure of these molecules, including the oxidation state of the sulfur atom and the presence of a carbonyl group, plays a crucial role in modulating their apoptotic efficacy.
The apoptotic process induced by these compounds is complex, involving multiple biochemical events. Studies have revealed that 1,4-benzothiazine-induced apoptosis is associated with the activation of several key signaling molecules and pathways. These include:
Activation of phosphatidylcholine-specific phospholipase C and acidic sphingomyelinase, leading to the generation of ceramide.
Disruption of the mitochondrial membrane potential (ΔΨm) and subsequent release of cytochrome c into the cytoplasm.
Activation of a cascade of executioner enzymes, specifically caspase-8, caspase-9, and caspase-3.
Furthermore, research on structurally related benzoxazinone-triazole hybrids has confirmed their ability to induce apoptosis in cancer cells, such as the A549 lung cancer line. This process was associated with an increase in reactive oxygen species (ROS) levels and the induction of DNA damage, which are known triggers of apoptosis.
Antimicrobial Activities
The 1,4-benzothiazine scaffold is recognized for its significant antimicrobial properties. Derivatives have been synthesized and tested against a variety of pathogenic microbes, demonstrating a broad spectrum of activity that includes antibacterial, antifungal, and potent antitubercular effects.
Derivatives of 2H-1,4-benzothiazin-3(4H)-one have shown promise as antibacterial agents. In one study, a series of novel 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Among the tested compounds, one derivative exhibited excellent activity against Pseudomonas aeruginosa (PA ATCC) and Acinetobacter (Acin ESBL), with a Minimum Inhibitory Concentration (MIC) of 31.2 μg/ml.
Another study focusing on pyrazolo-1,2-benzothiazine acetamides found that two compounds in the series displayed potent and selective antibiotic activity against multiple strains of Staphylococcus aureus, a Gram-positive bacterium. The MIC₉₀ values for these compounds against susceptible, methicillin-resistant, and multidrug-resistant S. aureus ranged from 8.0 to 16 μg/mL.
Table 2: Antibacterial Activity of Selected 1,4-Benzothiazine Derivatives
| Derivative Class | Bacterial Strain(s) | Activity (MIC) | Source |
| 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3-one | P. aeruginosa (ATCC), Acinetobacter (ESBL) | 31.2 µg/ml | |
| Pyrazolo-1,2-benzothiazine acetamides | S. aureus (susceptible, MRSA, MDR) | 8.0 - 16 µg/mL (MIC₉₀) |
The antifungal potential of the benzothiazine class has also been noted. For example, certain pyrazolo-1,2-benzothiazine acetamides were tested against the fungal pathogen Candida albicans (ATCC 90027). While the antibacterial effects were more pronounced, some compounds showed weak to moderate antifungal efficiency in single-dose assays. The development of triazole-functionalized 2H-benzo[b]oxazin-3(4H)-ones, a related class, has also yielded compounds with promising activity against C. albicans.
One of the most significant and well-documented biological activities of nitro-substituted 1,3-benzothiazinones (nitro-BTZs), including 7-Nitro-2H-benzo[b]thiazin-3(4H)-one, is their potent action against Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. These compounds have demonstrated nanomolar potency against both drug-susceptible and multidrug-resistant strains of Mtb.
The primary molecular target of these benzothiazinones is decaprenylphosphoryl-β-D-ribose-2′-oxidase (DprE1). DprE1 is an essential flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. Specifically, it catalyzes a critical step in the formation of decaprenylphosphoryl-β-D-arabinose (DPA), which is the sole precursor for the arabinan (B1173331) polymers that are vital components of the cell wall.
The mechanism of action is covalent inhibition. The nitro group of the benzothiazinone is activated by the reduced flavin cofactor within the DprE1 active site, converting it to a reactive nitroso intermediate. This intermediate then forms a covalent bond with a conserved cysteine residue (Cys387) in the enzyme's active site. This irreversible binding inactivates the enzyme, blocking arabinan synthesis, which disrupts the cell wall's integrity and leads to bacterial cell lysis and death. The potency of these inhibitors is influenced by the side-chain at the 2-position and the heteroatom at the 1-position of the benzothiazine ring.
Neuropharmacological Applications
The core structure of 7-Nitro-2H-benzo[b] nih.govvibrantpharma.comthiazin-3(4H)-one, the benzothiazine ring, is a recognized scaffold in the development of neurologically active agents. Research into derivatives of this structure has highlighted its potential in addressing neurodegenerative conditions.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov Studies have been conducted on a series of novel derivatives of 2H-benzo[b] nih.govvibrantpharma.comthiazin-3(4H)-one, which have demonstrated significant potential as AChE inhibitors. nih.govmdpi.com
In one study, newly synthesized compounds incorporating the 2H-benzo[b] nih.govvibrantpharma.comthiazin-3(4H)-one scaffold were evaluated for their ability to inhibit both AChE and Butyrylcholinesterase (BChE). The results indicated that the compounds were notably more effective against AChE. nih.govmdpi.com Specifically, two derivatives, designated as 3i and 3j , showed potent inhibition of AChE with IC₅₀ values of 0.027 µM and 0.025 µM, respectively. These values are comparable to that of the standard drug Donepezil (B133215), which has an IC₅₀ of 0.021 µM. nih.govmdpi.com Conversely, none of the tested compounds in this series exhibited more than 50% inhibitory activity against BChE. nih.gov
Molecular docking simulations provided insight into the mechanism of action, revealing that the 2H-benzo[b] nih.govvibrantpharma.comthiazin-3(4H)-one ring of these potent derivatives fits into the active site of the AChE enzyme. nih.gov It forms crucial π–π stacking interactions with the indole (B1671886) ring of the amino acid residue Trp286. nih.govmdpi.com Additionally, the carbonyl and amino groups of the benzothiazine ring form hydrogen bonds with nearby amino acid residues like Ser293 and Phe295, further anchoring the inhibitor within the active site. nih.gov
Table 1: Acetylcholinesterase (AChE) Inhibition by 2H-Benzo[b] nih.govvibrantpharma.comthiazin-3(4H)-one Derivatives
| Compound | AChE IC₅₀ (µM) |
|---|---|
| Derivative 3i | 0.027 |
| Derivative 3j | 0.025 |
| Donepezil (Reference) | 0.021 |
Data sourced from a study on novel thiadiazole hybrid compounds with benzothiazine derivatives. nih.govmdpi.com
Relevance in Neurodegenerative Disease Research (e.g., Alzheimer's Disease)
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. nih.gov A primary neuronal change in AD is the reduced level of the neurotransmitter acetylcholine in the brain's cortex and hippocampus. nih.gov Therefore, inhibiting the AChE enzyme to prevent acetylcholine breakdown is a major therapeutic strategy. nih.gov
The demonstrated efficacy of 2H-benzo[b] nih.govvibrantpharma.comthiazin-3(4H)-one derivatives as potent AChE inhibitors makes this chemical scaffold highly relevant for AD research. nih.govmdpi.com The ability of these compounds to interact effectively with the AChE active site, as shown in docking studies, supports their potential as lead compounds for developing new anti-Alzheimer's agents. nih.gov Furthermore, related heterocyclic systems, such as ring-fused 1,3-thiazin-2-amines, have also been investigated as potential treatments for Alzheimer's due to their inhibitory activity against proteins involved in the disease's pathology. mdpi.com The benzothiazine core is recognized as an attractive building block in medicinal chemistry for its wide range of biological properties. nih.gov
Antiviral Properties, including Anti-HIV Activity and Integrase Inhibition
The search for novel antiviral agents is a critical area of pharmaceutical research. nih.gov One of the key targets for anti-HIV drug development is the integrase (IN) enzyme, which is essential for the replication of the HIV-1 virus and has no equivalent in human cells. nih.govnih.gov Inhibitors of this enzyme, known as INSTIs, represent a promising therapeutic avenue. nih.gov
While direct studies on the anti-HIV activity of 7-Nitro-2H-benzo[b] nih.govvibrantpharma.comthiazin-3(4H)-one are not extensively documented in the provided results, research on related benzothiazine structures has shown potential in this area. For instance, a novel series of 4-hydroxy-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives were designed and synthesized as anti-HIV agents specifically targeting the integrase enzyme. nih.gov Several of these compounds displayed encouraging anti-HIV activity in cell-based assays, with EC₅₀ values in the range of 20-25 µM. nih.gov Docking studies suggested their mechanism involves chelation with the Mg²⁺ ions within the integrase active site. nih.gov
This indicates that the broader benzothiazine scaffold has the potential to be adapted for antiviral purposes. The presence of a nitro group, as in 7-Nitro-2H-benzo[b] nih.govvibrantpharma.comthiazin-3(4H)-one, has been noted as important for the inhibitory activity of other classes of HIV-1 integrase inhibitors, such as nitro-derivatives of benzofurazans and benzofuroxans. grafiati.com This suggests that the nitro-substituted benzothiazine structure could be a candidate for future investigation in the development of novel HIV integrase inhibitors.
Antioxidant and Anti-inflammatory Effects
Oxidative stress is implicated in the pathology of numerous diseases, including neurodegenerative disorders. researchgate.net Antioxidants can mitigate this damage by neutralizing reactive oxygen species (ROS). Several studies have highlighted the antioxidant potential of derivatives of the 2H-benzo[b] nih.govvibrantpharma.comthiazin-3(4H)-one scaffold. nih.govmdpi.com
The same derivatives (3i and 3j ) that showed potent AChE inhibition also exhibited significant antioxidant effects. nih.govmdpi.com Their antioxidant capacity was measured using the DPPH free radical scavenging assay. mdpi.com At a concentration of 10 µM, these compounds demonstrated high levels of antioxidant activity. nih.govmdpi.com
Table 2: Antioxidant Activity of 2H-Benzo[b] nih.govvibrantpharma.comthiazin-3(4H)-one Derivatives
| Compound | Concentration | % DPPH Radical Scavenging Activity |
|---|---|---|
| Derivative 3i | 10 µM | 90.00% ± 2.40 |
| 1 µM | 82.00% ± 1.20 | |
| 0.1 µM | 75.00% ± 1.80 | |
| 0.01 µM | 65.00% ± 1.10 | |
| Derivative 3j | 10 µM | 92.00% ± 1.80 |
| 1 µM | 85.00% ± 2.00 | |
| 0.1 µM | 73.00% ± 1.40 | |
| 0.01 µM | 68.00% ± 1.50 |
Data from DPPH free radical scavenging assay. nih.govmdpi.com
In general, benzo-1,4-thiazine derivatives are known to possess a wide spectrum of pharmacological properties, including antioxidant and anti-inflammatory activities. nih.gov Research on other nitro-substituted heterocyclic compounds, such as 7-nitro-2-aryl-4H-benzo[d] nih.govoxazin-4-ones, has also confirmed potent antioxidant capabilities. bohrium.comresearchgate.net This body of evidence suggests that the 7-Nitro-2H-benzo[b] nih.govvibrantpharma.comthiazin-3(4H)-one core structure is a promising candidate for agents with combined neuroprotective and antioxidant effects.
Investigation of Other Pharmacological Profiles
The versatility of the benzothiazine scaffold has led to its investigation against a variety of other biological targets, although specific data on the 7-nitro derivative is limited.
Mineralocorticoid Receptor Antagonism : Mineralocorticoid receptor (MR) antagonists are used to treat conditions like hypertension and heart failure. wikipedia.org While novel non-steroidal MR antagonists are being developed, there is no direct evidence in the search results linking 7-Nitro-2H-benzo[b] nih.govvibrantpharma.comthiazin-3(4H)-one to this activity. nih.govnih.gov
Phosphodiesterase-7 Inhibition : No information was found regarding the inhibition of phosphodiesterase-7 by this compound.
Calcium Channel Blocking : Certain dihydropyridine (B1217469) molecules are known L-type calcium channel blockers, but this chemical class is distinct from benzothiazines. nih.gov No direct link to the subject compound was found.
Dopamine (B1211576) D4 Modulation : Research on the related 2H-1,4-benzoxazin-3(4H)-one scaffold (note the oxygen instead of sulfur) has shown activity as a dopamine D2 receptor antagonist, suggesting potential applications in treating depression or other neuropsychiatric disorders. nih.gov However, this pertains to a different heterocyclic core and dopamine receptor subtype.
Matrix Metalloproteinase Inhibition : Matrix metalloproteinases (MMPs) are enzymes involved in tissue remodeling and are targets in diseases like cancer and neurodegenerative conditions. mdpi.com While inhibitors of MMPs are being explored, no direct connection to 7-Nitro-2H-benzo[b] nih.govvibrantpharma.comthiazin-3(4H)-one was identified in the search results. nih.gov
Mechanistic Characterization and Molecular Interactions of 7 Nitro 2h Benzo B 1 2 Thiazin 3 4h One
Elucidation of Cellular and Biochemical Mechanisms of Action
Derivatives of the closely related 2H-benzo[b] nih.govoxazin-3(4H)-one scaffold have been shown to induce apoptosis (programmed cell death) in human cancer cells. researchgate.net This process is often accompanied by an elevation of intracellular reactive oxygen species (ROS), which can lead to oxidative stress and trigger apoptotic pathways. researchgate.net Furthermore, these related compounds have been observed to cause DNA damage, a key factor in their anticancer effects. researchgate.net Antioxidant mechanisms are also attributed to the structural features of the thiazine (B8601807) ring and nitro substituents, which can scavenge free radicals.
Analysis of Ligand-Receptor and Enzyme-Inhibitor Binding Interactions
The binding interactions of benzothiazine derivatives have been notably characterized in the context of enzyme inhibition, particularly with acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mdpi.comnih.gov Molecular docking simulations of related 2H-benzo[b] nih.govthiazin-3(4H)-one derivatives reveal specific interactions within the active site of AChE. mdpi.comnih.gov
Key binding interactions observed for these derivatives include:
π-π Interactions : The 2H-benzo[b] nih.govthiazin-3(4H)-one ring can engage in π-π stacking interactions with the indole (B1671886) ring of tryptophan residues (e.g., Trp286) in the enzyme's active site. mdpi.comnih.gov Additional π-π interactions can occur between other aromatic moieties of the ligand and tyrosine residues (e.g., Tyr337, Tyr341). mdpi.comnih.gov
Hydrogen Bonding : The carbonyl group (C=O) and the amine group (N-H) of the benzothiazine core are crucial for forming hydrogen bonds with amino acid residues such as serine (Ser293) and phenylalanine (Phe295). mdpi.comnih.gov
In a different class of compounds, the nitazenes, the nitro group itself has been shown to participate in specific binding interactions. Computational studies on their binding to the μ-opioid receptor suggest the nitro group's nitrogen atom can form a π-hole interaction with the hydroxyl oxygen of a conserved tyrosine residue (Tyr75). nih.govbiorxiv.org This type of interaction could also be relevant for 7-Nitro-2H-benzo[b] nih.govthiazin-3(4H)-one in its interactions with various biological targets.
Identification of Specific Molecular Targets and Pathways
Based on studies of its close analogs, a primary molecular target for derivatives of 7-Nitro-2H-benzo[b] nih.govthiazin-3(4H)-one is the enzyme Acetylcholinesterase (AChE) . mdpi.comnih.gov Inhibition of AChE is a key strategy in the management of Alzheimer's disease. nih.gov
Beyond single-enzyme targets, the compound's mechanism likely involves the modulation of broader cellular pathways. Research on structurally similar benzoxazinone (B8607429) and benzothiazine compounds points to the induction of apoptosis as a major pathway for their anticancer activity. researchgate.netbohrium.com This is often linked to the generation of Reactive Oxygen Species (ROS) and subsequent oxidative stress , as well as the induction of DNA damage . researchgate.net Western blot analyses of cancer cells treated with related compounds have confirmed the activation of proteins involved in DNA damage and autophagy, suggesting these are critical components of their anticancer effect. researchgate.net
Structure-Activity Relationship (SAR) Investigations
Impact of Substituent Nature and Position on Biological Activity
The biological activity of the benzothiazine scaffold is highly dependent on the nature and position of its substituents.
Nitro Group : The electron-withdrawing nitro group (-NO2) at the 7-position is a key feature. Its presence significantly influences the electronic properties of the aromatic ring. beilstein-journals.org Studies on other nitro-aromatic compounds show that this group can be bioreduced to reactive intermediates that exert biological effects. A comparative study of N-acylhydrazones demonstrated that a nitro substituent, being strongly electron-withdrawing, has a profound impact on the molecule's acidity and chemical stability compared to an electron-donating methyl group. beilstein-journals.org
N-4 Position : Alkylation at the 4-N position of the 2H-benzo nih.govthiazine ring has been shown to yield derivatives with bactericidal and antifungal properties. researchgate.net
C-2 Position : The substitution at the C-2 position also plays a role. In one study, a derivative of 6-nitro-2H-benzo[b] nih.govthiazin-3(4H)-one sulfone with a methyl group at the C-2 position and dinitro-phenyl-hydrazine substitution showed potent antimicrobial activity. researchgate.net
The following table summarizes the observed impact of different substituents on the biological activity of benzothiazine-related compounds.
| Substituent/Position | Modification | Observed Impact on Biological Activity | Reference(s) |
| 7-Position | Nitro Group | Contributes to antioxidant and potential anticancer/antimicrobial effects via bioreduction. | |
| N-4 Position | Alkylation | Confers bactericidal and antifungal properties. | researchgate.net |
| C-2 Position | Methyl Group | In combination with other substitutions, can enhance antimicrobial activity. | researchgate.net |
| Phenol Ring (analogs) | Nitro vs. Methyl Group | Drastically alters acidity and chemical properties, with the nitro group being strongly electron-withdrawing. | beilstein-journals.org |
Critical Pharmacophoric Features for Efficacy
The essential structural elements required for the biological efficacy of this class of compounds can be defined by several pharmacophoric features.
Benzothiazine Core : The fused benzene (B151609) and thiazine ring system is the fundamental scaffold, or pharmacophore, responsible for the general biological activity profile. researchgate.net
2H-benzo[b] nih.govthiazin-3(4H)-one Ring System : This specific arrangement is critical for enzyme inhibition. As seen in docking studies, it provides the necessary geometry for π-π stacking and hydrogen bonding within enzyme active sites. mdpi.comnih.gov
Carbonyl and Amine Groups : The C=O group at position 3 and the N-H group at position 4 are vital hydrogen bond donors and acceptors, enabling the molecule to anchor to biological targets like AChE. mdpi.comnih.gov
In Vitro and In Vivo Pharmacokinetic and Pharmacodynamic Assessments
While specific pharmacokinetic data for 7-Nitro-2H-benzo[b] nih.govthiazin-3(4H)-one is limited, studies on the closely related compound 8-Nitro-1,3-benzothiazin-4-one (BTZ043) provide significant insights into its potential absorption and permeability characteristics.
An in vitro study using a Caco-2 monolayer, which models the intestinal epithelium, indicated that BTZ043 is transported primarily via passive diffusion across the cell membrane. uni-halle.de Further experiments were conducted on Calu-3 cell monolayers, a model for the lung epithelium. uni-halle.de The apparent permeability (Papp) values suggest good membrane permeability.
| Compound | Cell Model | Direction | Apparent Permeability (Papp) (cm s⁻¹) | Transport Mechanism | Reference |
| BTZ043 | Caco-2 | A to B & B to A | ~10 x 10⁻⁶ | Passive Diffusion | uni-halle.de |
| BTZ043 (Neat Suspension) | Calu-3 | A to B | 37 x 10⁻⁶ | Passive Diffusion | uni-halle.de |
| BTZ043 (Neat Suspension) | Calu-3 | B to A | 51 x 10⁻⁶ | Passive Diffusion | uni-halle.de |
Additionally, in vitro blood-brain barrier (BBB) permeability studies have been performed on other novel 2H-benzo[b] nih.govthiazin-3(4H)-one derivatives designed as AChE inhibitors. mdpi.comnih.gov The results from these parallel artificial membrane permeability assays (PAMPA) indicated that some of these derivatives have promising BBB permeability, suggesting their potential for targeting the central nervous system. mdpi.comnih.gov This implies that the core benzothiazine structure may be amenable to crossing the BBB, a critical factor for drugs targeting neurological disorders.
Computational Chemistry and in Silico Modeling in 7 Nitro 2h Benzo B 1 2 Thiazin 3 4h One Research
Molecular Docking Simulations for Predicting Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-Nitro-2H-benzo[b] researchgate.netthiazin-3(4H)-one, docking simulations are employed to predict its binding mode and affinity to various biological targets, such as enzymes or receptors.
While specific docking studies on 7-Nitro-2H-benzo[b] researchgate.netthiazin-3(4H)-one are not extensively documented in publicly available literature, research on analogous structures like 7-nitro-2-aryl-4H-benzo[d] mdpi.comoxazin-4-ones has demonstrated the utility of this approach. nih.govbohrium.com For instance, docking studies on these related compounds against the protease caspase have been used to assess their binding energy and inhibition constant (Ki). nih.govbohrium.com Such studies revealed that higher binding affinities and lower inhibition constants correlated with increased cytotoxic potential against cancer cell lines. nih.govbohrium.com
The general workflow for a molecular docking study of 7-Nitro-2H-benzo[b] researchgate.netthiazin-3(4H)-one would involve:
Preparation of the Ligand and Receptor: The 3D structure of 7-Nitro-2H-benzo[b] researchgate.netthiazin-3(4H)-one would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.
Docking Simulation: A docking algorithm is used to explore various possible conformations of the ligand within the active site and score them based on a scoring function that estimates the binding affinity.
Analysis of Results: The resulting docked poses are analyzed to identify the most stable binding mode, key intermolecular interactions (e.g., hydrogen bonds, π-π interactions), and the predicted binding affinity.
For example, in a study of 2H-benzo[b] researchgate.netthiazin-3(4H)-one derivatives as acetylcholinesterase inhibitors, docking simulations showed that the benzothiazine ring engaged in π–π interactions with the indole (B1671886) ring of Trp286, while the carbonyl and amino groups formed hydrogen bonds with Ser293. mdpi.com These specific interactions provided a structural basis for the observed inhibitory activity. mdpi.com
Table 1: Representative Binding Affinity Data from Molecular Docking of Related Benzothiazine/Benzoxazinone (B8607429) Derivatives
| Compound Series | Target Protein | Key Findings | Reference |
| 7-nitro-2-aryl-4H-benzo[d] mdpi.comoxazin-4-ones | Protease Caspase | Compounds 3a and 3h showed high affinity with Ki values of 4.397 and 3.713 nmol, respectively. | nih.govbohrium.com |
| 1,5-Benzothiazepine (B1259763) chalcone (B49325) derivatives | Zika virus helicase | Compounds MA3 and MA8 exhibited binding free energies of -4.6490 and -4.9291 kcal/mol, respectively. | |
| 2H-benzo[b] researchgate.netthiazin-3(4H)-one derivatives | Acetylcholinesterase | Compound 3i and 3j showed significant inhibitory activity with IC50 values of 0.027 µM and 0.025 µM, respectively. | mdpi.com |
This table presents data for related compounds to illustrate the type of information obtained from molecular docking studies.
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations provide insights into parameters like the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.
For 7-Nitro-2H-benzo[b] researchgate.netthiazin-3(4H)-one, DFT calculations can elucidate:
Molecular Geometry: Optimization of the molecular structure to its lowest energy conformation.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A smaller HOMO-LUMO energy gap suggests higher reactivity. mdpi.com
Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness can be calculated to predict how the molecule will interact with other species.
Spectroscopic Properties: Theoretical prediction of IR and NMR spectra can aid in the characterization of the synthesized compound. mdpi.com
A study on benzothiazine and benzothiazole (B30560) derivatives using DFT at the Pbe1pbe/6-31G** level of theory showed that the HOMO and LUMO orbitals were primarily distributed on the benzothiazine moiety. researchgate.net In another study on substituted benzothiazole derivatives, quantum chemical calculations were used to correlate electronic parameters with their efficiency as corrosion inhibitors. sciencepub.net It was found that a higher HOMO energy was associated with better inhibition, as it facilitates the transfer of electrons to the metal surface. sciencepub.net
Table 2: Illustrative Quantum Chemical Parameters for Benzothiazole Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Benzothiazole (BTH) | -8.980 | ||
| 2-methyl-benzothiazole (MeBTH) | |||
| 2-amino-benzothiazole (ABTH) | |||
| 2-mercapto-benzothiazole (MBTH) | -8.694 | ||
| 2-phenyl-benzothiazole (PhBTH) |
Data from a study on corrosion inhibitors, presented to exemplify the application of quantum chemical calculations. sciencepub.net Note that not all values were provided in the source material.
Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Stability
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. By simulating the movements of atoms and molecules, MD can assess the conformational flexibility of 7-Nitro-2H-benzo[b] researchgate.netthiazin-3(4H)-one and the stability of its interaction with a biological target.
An MD simulation of a 7-Nitro-2H-benzo[b] researchgate.netthiazin-3(4H)-one-protein complex would typically involve:
System Setup: The docked complex is placed in a simulation box filled with solvent molecules (usually water) and ions to mimic physiological conditions.
Minimization and Equilibration: The system is minimized to remove steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.
Production Run: A long simulation is run to generate a trajectory of the system's dynamics.
Analysis: The trajectory is analyzed to determine the stability of the complex, conformational changes in the ligand and protein, and the persistence of key interactions over time.
For instance, MD simulations were performed on 1,5-benzothiazepine chalcone derivatives complexed with the Zika virus helicase. The results showed that the lead compounds remained stably bound within the active site, and the crucial hydrogen bonding interactions were maintained throughout the simulation. Similarly, MD simulations of benzothiadiazine derivatives in a phospholipid bilayer have been used to understand their interaction with cell membranes, revealing their affinity for the membrane interface. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
A QSAR study on a series of tetracyclic 1,4-benzothiazines with antimicrobial activity employed multiple linear regression (MLR) to develop predictive models. nih.gov These studies revealed that WHIM (Weighted Holistic Invariant Molecular) descriptors, which are related to the 3D structure of the molecule, were dominant in describing the antimicrobial activity. nih.gov In another study on halogen- and amidino-substituted benzazoles, QSAR models for antiproliferative activity demonstrated that the effects of substituents were dependent on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.com
For 7-Nitro-2H-benzo[b] researchgate.netthiazin-3(4H)-one, a QSAR model could be developed using a dataset of its derivatives with known biological activities. The model could then be used to guide the design of new derivatives with potentially improved potency.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Methodologies
In silico ADME prediction is a crucial component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. Various computational models and software are used to predict properties like intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.
For 7-Nitro-2H-benzo[b] researchgate.netthiazin-3(4H)-one, in silico ADME predictions can help to identify potential liabilities before significant resources are invested in its synthesis and testing. Common predicted parameters include:
Lipophilicity (logP): Affects solubility, absorption, and membrane permeability. mdpi.com
Topological Polar Surface Area (TPSA): Correlates with drug transport properties.
Human Intestinal Absorption (HIA): Predicts the percentage of the drug absorbed from the gut. researchgate.net
Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound can cross into the central nervous system.
Drug-likeness: Evaluates whether the compound's properties fall within the range typical of known drugs (e.g., Lipinski's Rule of Five). nih.gov
For example, in silico ADME predictions for 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives showed that most compounds had good predicted intestinal absorption and complied with Lipinski's and Veber's rules, suggesting favorable oral bioavailability. nih.gov A study on benzothiazinone derivatives as anti-tubercular agents also utilized ADME predictions, with one compound showing a predicted HIA of 100%. researchgate.net
Table 3: Predicted Physicochemical Properties for the Related Compound 2-Methyl-7-nitro-2H-benzo[b] researchgate.netthiazin-3(4H)-one
| Property | Predicted Value | Reference |
| Topological Polar Surface Area (TPSA) | 72.24 Ų | chemscene.com |
| LogP | 2.0275 | chemscene.com |
| Hydrogen Bond Acceptors | 4 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Rotatable Bonds | 1 | chemscene.com |
This table presents predicted data for a closely related compound to illustrate the type of information generated by in silico ADME tools.
Future Perspectives and Advanced Therapeutic Development Based on 7 Nitro 2h Benzo B 1 2 Thiazin 3 4h One Scaffolds
Rational Design and Synthesis of Next-Generation Benzothiazine Derivatives
The development of novel therapeutic agents from the 7-Nitro-2H-benzo[b] nih.govvibrantpharma.comthiazin-3(4H)-one scaffold is heavily reliant on rational drug design and sophisticated synthetic strategies. The core principle involves making specific structural modifications to the benzothiazine ring to optimize its pharmacological properties. nih.govresearchgate.net These modifications are guided by structure-activity relationship (SAR) studies, which help in identifying the chemical features essential for biological activity. researchgate.netnih.gov
Modern synthetic approaches focus on efficiency, versatility, and environmental sustainability. Green chemistry methods, utilizing techniques like microwave irradiation, sonication, and solvent-free conditions, are increasingly employed to produce high yields of desired compounds in a single step. nih.govresearchgate.net Catalysts such as ceric ammonium (B1175870) nitrate (B79036) (CAN) and palladium are used to facilitate complex reactions like one-pot, multi-component preparations. nih.gov
Key Synthetic Strategies and Structural Modifications:
Cyclization Reactions: A common method for creating the benzothiazine core involves the cyclization of precursors like 2-aminobenzenethiols with various reagents. nih.gov For instance, reacting 2-aminobenzenethiols with ethyl 2-bromoalkanoates or 2-chloroacetic acid yields 2H-benzo[b] nih.govvibrantpharma.comthiazin-3(4H)-one derivatives. nih.gov
Substitution and Functionalization: The scaffold allows for various modifications. For example, a series of 7-nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones, a closely related structure, were synthesized by reacting 4-nitroanthranilic acid with different benzoyl chlorides in pyridine. nih.govresearchgate.net This approach allows for the introduction of diverse aryl groups at the C-2 position to probe their effect on activity. nih.gov
Hybrid Compound Synthesis: A promising strategy involves creating hybrid molecules that combine the benzothiazine scaffold with other pharmacologically active moieties. In one study, 2H-benzo[b] nih.govvibrantpharma.comthiazin-3(4H)-one was linked to a 1,3,4-thiadiazole (B1197879) ring via a nucleophilic substitution reaction to create novel acetylcholinesterase inhibitors. nih.govmdpi.com The 1,3,4-thiadiazole moiety itself is a known scaffold for potent antimicrobial agents. nih.gov
Regioselective Synthesis: Precise control over the reaction to yield specific isomers is crucial. For instance, the cyclization of β-keto esters in polyphosphoric acid (PPA) can lead to the regioselective formation of specific thiazolotriazinone isomers. researchgate.net
These design and synthesis efforts aim to produce a library of novel analogues that can be screened for enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov The insights gained from SAR studies provide a clear roadmap for the future development of lead candidates for various diseases. researchgate.netnih.gov
Strategies for Mitigating and Overcoming Drug Resistance Mechanisms
The emergence of drug resistance is a major obstacle in the treatment of cancer and infectious diseases, limiting the effectiveness of many therapies. nih.gov The development of benzothiazine derivatives includes strategies specifically aimed at overcoming these resistance mechanisms. nih.gov Structural modifications to the core scaffold are explored to create compounds that can circumvent common resistance pathways, such as target protein mutations or increased drug efflux. nih.govresearchgate.net
Several advanced chemical strategies can be applied to the benzothiazine scaffold to tackle resistance:
Targeting Collateral Sensitivity: This approach exploits the vulnerabilities that arise when a cell develops resistance to one drug, making it hypersensitive to another. nih.gov By designing benzothiazine derivatives that target these newly acquired weaknesses, it may be possible to effectively treat relapsed or resistant diseases. nih.gov
Covalent Inhibition: Designing inhibitors that form a strong, covalent bond with their target protein is another powerful strategy. nih.gov This approach can be particularly effective against resistance caused by mutations that weaken non-covalent drug binding. The design requires an electrophilic group on the inhibitor that can react with a nucleophilic amino acid residue (like cysteine) in the target's binding site. nih.gov
PROTACs (Proteolysis-Targeting Chimeras): PROTACs are bifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. One end of the PROTAC binds to the target protein, while the other recruits the cell's own protein disposal machinery. nih.gov Resistance to PROTACs can still emerge through mutations in the target or the degradation machinery, but combining PROTACs that target different sites on a protein could be a strategy to limit this. nih.gov
By incorporating these rational design principles, next-generation benzothiazine derivatives can be engineered not only for high potency but also for a durable response in the face of evolving resistance mechanisms.
Translational Research and Potential Clinical Applications of Novel Analogues
Derivatives of the benzothiazine scaffold have demonstrated a broad spectrum of biological activities in preclinical studies, highlighting their potential for translation into clinical applications for various diseases. researchgate.netnih.govbohrium.com Research has primarily focused on their anti-inflammatory, anticancer, and neuroprotective properties. nih.govnih.govbohrium.com
Anti-inflammatory Activity: A series of 1,3-benzothiazinone derivatives have shown significant anti-inflammatory properties. nih.gov In laboratory models using RAW264.7 cells, certain compounds were effective at inhibiting the production of nitric oxide and TNF-α, which are key mediators of inflammation. nih.gov One promising compound, designated as compound 25, was found to inhibit the phosphorylation of NF-κB and STAT3, two critical proteins in the inflammatory signaling pathway. nih.gov Furthermore, this compound showed lower gastrointestinal toxicity than the conventional anti-inflammatory drug meloxicam (B1676189) in animal models. nih.gov
Anticancer Activity: The 7-nitro-benzothiazine structural motif is a key feature in compounds designed for anticancer activity. nih.govbohrium.com A library of 7-nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones, which are structurally similar to benzothiazines, was synthesized and evaluated against human cervical cancer (HeLa) cells. nih.govbohrium.com
Compounds with electron-donating groups on the aryl ring generally showed better cytotoxic activity. bohrium.com
The most active compounds (3a, 3c, and 3k) demonstrated significant inhibition of cancer cell viability, with the effect of compound 3c being comparable to the standard chemotherapy drug doxorubicin. nih.govbohrium.com These compounds were also found to induce apoptosis (programmed cell death) in cancer cells. nih.gov
Neuroprotective Activity (Anti-Alzheimer's Disease): Hybrid compounds combining the 2H-benzo[b] nih.govvibrantpharma.comthiazin-3(4H)-one core with a 1,3,4-thiadiazole ring have been developed as potent inhibitors of acetylcholinesterase (AChE), a primary target in Alzheimer's disease treatment. nih.govmdpi.com
Compounds 3i and 3j showed exceptionally high inhibitory activity against AChE, with IC50 values of 0.027 µM and 0.025 µM, respectively, which are comparable to the clinically used drug donepezil (B133215) (IC50 = 0.021 µM). nih.govmdpi.com
These compounds also exhibited significant antioxidant effects and, crucially, showed high permeability in an in-vitro model of the blood-brain barrier (BBB), a necessary feature for drugs targeting the central nervous system. nih.govmdpi.com
Molecular docking studies revealed that these compounds bind effectively to key amino acid residues in the active site of the AChE enzyme. mdpi.com
The following table summarizes the biological activities of selected novel analogues.
| Compound | Target/Assay | Activity/Result | Potential Application | Source |
|---|---|---|---|---|
| Compound 25 (1,3-benzothiazinone derivative) | LPS-induced inflammation in RAW264.7 cells | Inhibited NO and TNF-α production; Inhibited NF-κB and STAT3 phosphorylation | Anti-inflammatory | nih.gov |
| Compound 3c (7-nitro-2-(4-hydroxyphenyl)-4H-benzo[d] nih.govnih.govoxazin-4-one) | HeLa (cervical cancer) cells | Cell viability inhibition of 44.67% | Anticancer | nih.govbohrium.com |
| Compound 3i (Benzothiazine-thiadiazole hybrid) | Acetylcholinesterase (AChE) | IC50 = 0.027 µM | Alzheimer's Disease | nih.govmdpi.com |
| Compound 3j (Benzothiazine-thiadiazole hybrid) | Acetylcholinesterase (AChE) | IC50 = 0.025 µM | Alzheimer's Disease | nih.govmdpi.com |
| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | IC50 = 0.021 µM | Alzheimer's Disease | nih.govmdpi.com |
Development of Advanced Biomarkers and Probes for Drug Discovery
The unique chemical properties of the 7-nitro-benzothiazine scaffold, particularly the presence of the nitroaromatic group, make it an excellent candidate for the development of advanced biomarkers and probes for drug discovery and diagnostics. mdpi.com Nitroaromatic compounds are known to be bioreductive, meaning they can be activated under low-oxygen (hypoxic) conditions, which are a characteristic feature of the microenvironment in solid tumors. mdpi.com
This property is being exploited in Gene-Directed Enzyme Prodrug Therapy (GDEPT), a targeted cancer treatment strategy. mdpi.com The GDEPT approach involves three main steps:
Gene Delivery: A gene that codes for a specific nitroreductase enzyme is delivered exclusively to tumor cells using a vector like a virus or nanoparticle. mdpi.com
Enzyme Production: The tumor cells transcribe and translate this gene, producing the nitroreductase enzyme. mdpi.com
Prodrug Activation: A non-toxic nitroaromatic prodrug (like a derivative of 7-nitro-benzothiazine) is administered systemically. This prodrug is then converted into a potent cytotoxic agent only within the tumor cells that contain the enzyme, leading to targeted cell death while minimizing damage to healthy tissues. mdpi.com
Researchers are actively designing and synthesizing novel nitro-group-containing prodrugs for use with specific nitroreductase enzymes like Ssap-NtrB. mdpi.com For example, prodrugs have been designed based on the model prodrug CB1954, where modifications are made to enhance activation by the enzyme. mdpi.com
Furthermore, the 2-nitroimidazole (B3424786) fragment, another nitroaromatic structure, is widely used as a trigger in hypoxia-activated probes due to its high selectivity for hypoxic conditions and favorable reduction potential. mdpi.com By incorporating such a trigger into a benzothiazine derivative, it would be possible to create fluorescent probes that "turn on" only in the hypoxic tumor environment. These probes could be invaluable tools for:
Tumor Imaging: Visualizing the extent of hypoxia within a tumor, which can be a predictor of treatment resistance.
Drug Discovery: Screening for new drugs that target hypoxic cells.
Mechanism of Action Studies: Investigating the biological processes related to hypoxia.
The development of such smart biomarkers and probes based on the 7-nitro-benzothiazine scaffold represents a significant step towards personalized medicine, particularly in oncology.
Q & A
Q. What are the standard synthetic methodologies for preparing 7-nitro-2H-benzo[b][1,4]thiazin-3(4H)-one and its derivatives?
The compound and its derivatives are typically synthesized via condensation reactions. For example, 6-nitro-2H-benzo[b][1,4]thiazin-3(4H)-one reacts with hydrazine derivatives in methanol under acidic conditions (e.g., conc. HCl) at 70–80°C, followed by oxidation with 30% H₂O₂ to yield sulfone derivatives . Purification methods include column chromatography (silica gel, toluene-ethyl acetate eluent) and recrystallization from ethanol. Yields vary from 51% to 83%, depending on substituents and reaction optimization .
Q. How is structural characterization of 7-nitro-1,4-benzothiazine derivatives performed?
Characterization relies on spectroscopic and crystallographic techniques:
- NMR : - and -NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.19–7.45 ppm, NH signals at δ 10.40–10.77 ppm) .
- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., C–H···O hydrogen bonds in dimers) .
- Mass spectrometry : ESMS confirms molecular ions (e.g., m/z 224 for the parent compound) .
Q. What preliminary biological screening methods are used to evaluate antimicrobial activity?
The disc diffusion assay is standard for assessing antimicrobial potency. Compounds are tested against bacterial (e.g., E. coli, S. aureus) and fungal strains, with inhibition zones measured. For instance, derivative 5f showed significant activity, attributed to its nitro and sulfone groups enhancing electron-withdrawing effects . Statistical validation includes one-way ANOVA and t-tests (p < 0.05 for significance) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the mechanism of anticancer activity in 1,4-benzothiazine derivatives?
Docking against targets like EGFR (epidermal growth factor receptor) identifies binding affinities and interactions. For example, hybrid compounds with isoxazole moieties exhibit strong binding via hydrogen bonds and hydrophobic interactions, correlating with in vitro cytotoxicity (IC₅₀: 26–32 µM against HeLa, MCF-7) . Software such as AutoDock or Schrödinger Suite is used, with validation via MD simulations.
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for 1,4-benzothiazine derivatives?
Discrepancies in SAR (e.g., variable antimicrobial potency among analogs) are addressed by:
- Systematic substituent variation : Testing electron-withdrawing (e.g., –NO₂) vs. donating groups (e.g., –OCH₃) at positions 6 and 7 .
- Crystallographic validation : Confirming steric effects from substituents (e.g., benzylidene groups altering planarity and dimerization) .
- Dose-response assays : Differentiating intrinsic activity from solubility artifacts .
Q. How are 1,4-benzothiazine derivatives optimized for acetylcholinesterase (AChE) inhibition?
Rational design involves introducing tertiary amines or heterocycles (e.g., triazoles) to enhance binding to AChE’s catalytic site. In vitro assays measure IC₅₀ values using Ellman’s method, with derivatives showing >50% inhibition at 10 µM . Pharmacophore modeling further guides substituent placement for improved affinity.
Q. What crystallographic insights explain the stability of 7-nitro-1,4-benzothiazine derivatives?
X-ray structures reveal intramolecular hydrogen bonds (e.g., N–H···O) and π-π stacking between aromatic rings. For example, the title compound crystallizes in the monoclinic P2₁/c space group with a β angle of 97.05°, stabilizing the thiazine ring conformation . Thermal ellipsoid analysis confirms low atomic displacement parameters (<0.02 Ų), indicating high rigidity .
Methodological Considerations
Q. How to troubleshoot low yields in the synthesis of hydrazine-linked derivatives?
Common fixes include:
- Reaction time/temperature optimization : Prolonged heating (2–4 h) at 80°C improves cyclization .
- Catalyst screening : Tetra-n-butylammonium bromide enhances nucleophilic substitution in benzylation reactions .
- Purification adjustments : Gradient elution in chromatography resolves polar byproducts .
Q. What analytical techniques validate purity for biological testing?
Q. How are high-throughput crystallography pipelines applied to 1,4-benzothiazine derivatives?
Automated platforms (e.g., SHELXC/D/E) enable rapid phase determination and refinement. SHELXTL software processes diffraction data (Mo-Kα radiation, λ = 0.71073 Å), achieving R-factors <0.05 for high-resolution structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
